molecular formula C22H18N4O3S B5021855 2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-[3-(methylthio)phenyl]acetamide

2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-[3-(methylthio)phenyl]acetamide

Cat. No. B5021855
M. Wt: 418.5 g/mol
InChI Key: QMGSWSUQQMRBLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned is a complex organic molecule that contains several functional groups. It has a pyrido[2,3-d]pyrimidine core, which is a bicyclic structure formed by the fusion of a pyridine and a pyrimidine ring . This structure is included in the concept of privileged heterocyclic scaffolds, introduced by Evans in the late 80s , for drug discovery probably due to their resemblance with DNA bases .


Synthesis Analysis

The synthesis of dihydropyrido[2,3-d]pyrimidine derivatives has been achieved using a simple and effective one-pot, three-component protocol . The reaction involves various aromatic/aliphatic aldehydes, 6-amino-1,3-dimethyl uracil, and acetyl acetone at 60–80 C in 2-aminoethanesulfonic acid and water as a green reaction medium .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Given its structural similarity to DNA bases, it could potentially interact with DNA or RNA in some way .

properties

IUPAC Name

2-(2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidin-3-yl)-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S/c1-30-17-10-5-7-15(13-17)24-19(27)14-25-21(28)18-11-6-12-23-20(18)26(22(25)29)16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGSWSUQQMRBLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C(=O)C3=C(N=CC=C3)N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.